4-allyl-2-methoxy-1-[2-(3-methoxyphenoxy)ethoxy]benzene
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Description
“4-allyl-2-methoxy-1-[2-(3-methoxyphenoxy)ethoxy]benzene” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. Unfortunately, the specific molecular structure of “this compound” is not available in the searched resources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental methods. For “this compound”, the specific physical and chemical properties are not available in the searched resources .Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that this compound is a derivative of eugenol , which has been shown to display a wide range of biological activities such as antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic .
Mode of Action
Based on its structural similarity to eugenol , it can be inferred that it might interact with its targets in a similar manner. Eugenol has three active sites: hydroxyl, allylic, and aromatic groups , which could potentially interact with various biological targets.
Biochemical Pathways
Given its structural similarity to eugenol , it might affect similar biochemical pathways. Eugenol has been shown to display a wide range of biological activities, suggesting that it might interact with multiple biochemical pathways .
Result of Action
Given its structural similarity to eugenol , it might have similar effects. Eugenol has been shown to display a wide range of biological activities, suggesting that it might have various molecular and cellular effects .
Properties
IUPAC Name |
2-methoxy-1-[2-(3-methoxyphenoxy)ethoxy]-4-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-4-6-15-9-10-18(19(13-15)21-3)23-12-11-22-17-8-5-7-16(14-17)20-2/h4-5,7-10,13-14H,1,6,11-12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWGARMECTXXCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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